1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride
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Overview
Description
1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride typically involves the reaction of 4H-1,2,4-triazole with appropriate alkylating agents under controlled conditions. One common method involves the use of 2-bromo-1-propanamine as the alkylating agent. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the triazole ring .
Scientific Research Applications
1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is utilized in the development of coordination polymers and metal-organic frameworks with applications in catalysis and sensing.
Biology: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring’s ability to form hydrogen bonds and coordinate with metal ions enhances its binding affinity and specificity .
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound with a similar triazole ring structure.
Fluconazole: A triazole derivative used as an antifungal agent.
Voriconazole: Another antifungal triazole with a broader spectrum of activity.
Uniqueness: 1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride is unique due to its specific alkylamine side chain, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and enhances its potential in various applications .
Properties
CAS No. |
2408972-00-7 |
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Molecular Formula |
C5H11ClN4 |
Molecular Weight |
162.62 g/mol |
IUPAC Name |
1-(1,2,4-triazol-4-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-5(6)2-9-3-7-8-4-9;/h3-5H,2,6H2,1H3;1H |
InChI Key |
VZVCUUGQUHTCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NN=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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